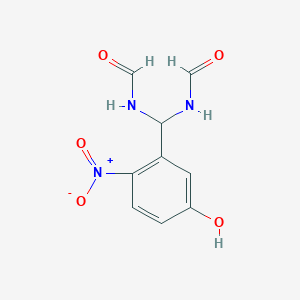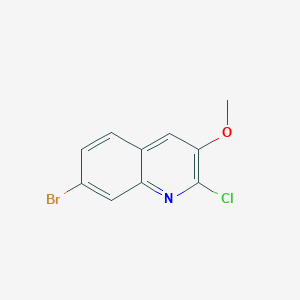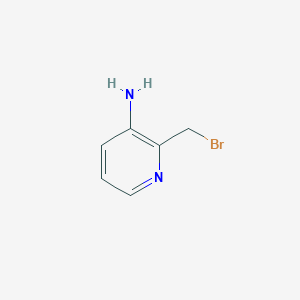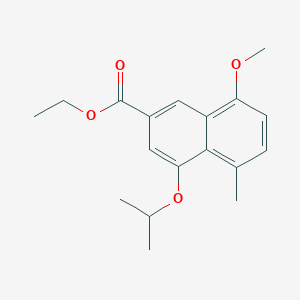
2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester is a complex organic compound with the molecular formula C18H22O4 and a molecular weight of 302.4 g/mol. This compound is known for its unique structural features, including a naphthalene ring substituted with methoxy, methyl, and methylethoxy groups, as well as an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the naphthalene ring, which undergoes various substitution reactions to introduce the methoxy, methyl, and methylethoxy groups. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, methyl ester
- 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, propyl ester
- 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, butyl ester
Uniqueness
What sets 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
137932-78-6 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
ethyl 8-methoxy-5-methyl-4-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H22O4/c1-6-21-18(19)13-9-14-15(20-5)8-7-12(4)17(14)16(10-13)22-11(2)3/h7-11H,6H2,1-5H3 |
Clé InChI |
QDYIZOJBSWWZFN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



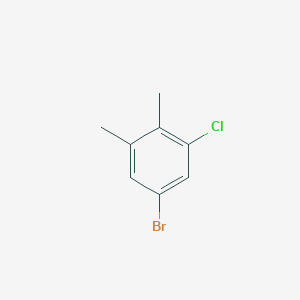
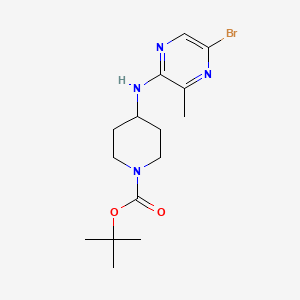
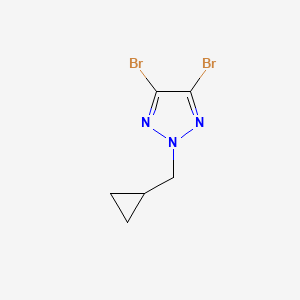
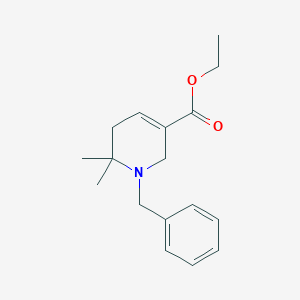

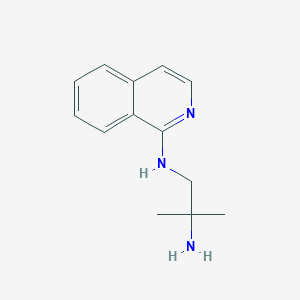
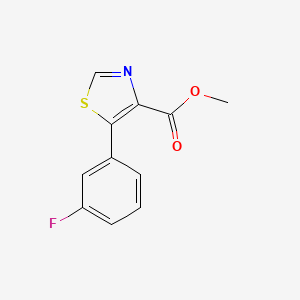
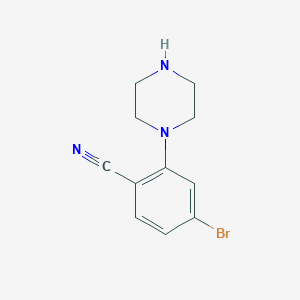
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
